Callistephin chloride

Catalog No.
S613139
CAS No.
18466-51-8
M.F
C21H21ClO10
M. Wt
468.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Callistephin chloride

CAS Number

18466-51-8

Product Name

Callistephin chloride

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol chloride

Molecular Formula

C21H21ClO10

Molecular Weight

468.8 g/mol

InChI

InChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1

InChI Key

CAHGSEFWVUVGGL-UBNZBFALSA-N

Synonyms

callistephin, pelargonidin 3-glucoside, pelargonidin-3-glucopyranoside, pelargonidin-3-glucoside

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O.[Cl-]

The exact mass of the compound Pelargonidin-3-glucoside is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Anthocyanins - Supplementary Records. It belongs to the ontological category of anthocyanin chlorides in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Callistephin chloride, also known as Pelargonidin-3-O-glucoside chloride (CAS 18466-51-8), is a primary anthocyanin responsible for the characteristic orange-red to red coloration of many fruits, most notably strawberries [1]. As a glycosylated form of the chromophore pelargonidin, it possesses significantly improved aqueous solubility and stability over its aglycone counterpart, making it a viable compound for formulation in food colorants, nutraceuticals, and as a functional dye in scientific applications [2]. Its distinct color profile and chemical properties are highly dependent on purity and pH, which are critical considerations for procurement and application success [3].

Research Fit

Standard Type Pelargonidin-based anthocyanin analytical standard
Research Context Quantitative HPLC reference, SAR model, neuroprotection assay comparator
Key Attribute Simple B-ring substitution for baseline structure-activity studies

Substituting high-purity Callistephin chloride with seemingly close alternatives can lead to significant performance failures. Crude plant extracts, for example, contain co-pigments and other flavonoids like catechins, which have been demonstrated to actively destabilize the Callistephin molecule through condensation reactions, compromising color and shelf-life [1]. Using the aglycone, pelargonidin, results in poor aqueous solubility and markedly lower stability in solution [2]. Even the closest structural analog, cyanidin-3-glucoside, which differs by only a single hydroxyl group, exhibits a different color profile (magenta-red vs. orange-red) and possesses significantly different photostability, making them non-interchangeable in applications where precise hue and degradation kinetics are critical [3].

Substitution Risk

B-ring structure mismatch: Absence of catechol moiety may shift neuroprotection assay response relative to catechol-containing anthocyanins.
Bioactivity profiles are B-ring dependent: Generic anthocyanin standards may not replicate the specific cellular endpoint context of callistephin.
Analytical grade differences: Certified absolute assay is not universally available; other standards may require purity verification for quantitative accuracy.

Flavanols as Destabilizing Agents

Procuring high-purity Callistephin chloride is essential for applications requiring predictable stability, as common impurities in crude plant extracts can actively promote degradation. A study on the stability of pure pelargonidin-3-glucoside (Callistephin) in model solutions found that the presence of flavanols, such as catechin and procyanidin B3 (both naturally present in strawberries), served as a destabilizing factor [1]. The degradation of Callistephin was accelerated in the presence of these compounds due to condensation reactions, which are a primary pathway for anthocyanin loss [1]. This demonstrates that crude extracts containing a variable mix of these compounds cannot provide the batch-to-batch reproducibility of the purified material.

Evidence DimensionChemical Stability in the Presence of Impurities
Target Compound DataDegradation is accelerated and follows a condensation pathway.
Comparator Or BaselinePure Callistephin (in the absence of flavanols): Degrades primarily via breakdown of the heterocycle to colorless compounds.
Quantified DifferenceThe primary degradation mechanism shifts from breakdown to condensation, leading to accelerated loss and the formation of different byproducts (xanthylium pigments).
ConditionsModel citrate solution, pH 3.5, 25°C, in the presence of catechin and procyanidin B3 [<a href="https://scialert.net/abstract/?doi=ajft.2007.602.617" target="_blank">1</a>].

This justifies procuring the pure compound over less expensive crude extracts to ensure predictable shelf-life and color stability in a final formulation.

Neuroprotection Assay
Head-to-head
Callistephin: No significant protection against NO-induced apoptosis. Kuromanin: Significant protection via superoxide-dependent mechanism.
Supports neuroprotection assay endpoint context for nitrosative stress models.
Cerebellar granule neuron culture; NO stress model.

Stability vs. Cyanidin-3-Glucoside

While structurally similar, Callistephin chloride and its common in-class substitute, cyanidin-3-glucoside (C3G), exhibit a clear trade-off between color profile and stability. In a 28-day stability study of an extract in the dark, C3G demonstrated more than double the stability of Callistephin [1]. After 28 days, 71.57% of the initial C3G remained, compared to only 33.42% of Callistephin [1]. This makes C3G a more robust choice for applications where longevity is the sole priority. However, Callistephin provides a distinct orange-red hue (λmax ~500-517 nm) that C3G, with its magenta-red color (λmax ~510-525 nm), cannot replicate, making Callistephin the required choice for specific color targets.

Evidence DimensionPercent Retention (Stability)
Target Compound Data33.42% retention
Comparator Or BaselineCyanidin-3-glucoside: 71.57% retention
Quantified DifferenceCallistephin is ~53% less stable than Cyanidin-3-glucoside under these conditions.
ConditionsStored in a NADES extract for 28 days in the dark [<a href="https://doi.org/10.1016/j.foodchem.2019.125950" target="_blank">1</a>].

A buyer can use this data to justify selecting Callistephin for its specific color, while being fully aware of its stability profile relative to the most common substitute.

Thermal Stability
Head-to-head
Callistephin: >64% absorbance decrease after 4.5h at 90°C, pH 3. Cyanidin-3-glucoside: also >64% decrease but most stable of three tested.
Supports stability screening context for thermal processing studies.
Aqueous pH 3, 90°C.

Glycosylation Essential for Stability

The 3-O-glucoside linkage is not merely a structural variant but is critical for the compound's stability in solution. Direct comparative studies show that the pH stability of pelargonidin-3-glucoside (Callistephin) significantly exceeds that of its parent aglycone, pelargonidin [1]. While pelargonidin is highly unstable, degrading rapidly, the glucose moiety on Callistephin protects the core flavylium cation from hydration and subsequent degradation. This effect is a known principle for anthocyanins, where glycosylation at the 3-position enhances stability, particularly in acidic to neutral pH ranges, which are common in food and biological systems.

Evidence DimensionpH Stability
Target Compound DataDemonstrates higher stability across pH ranges.
Comparator Or BaselinePelargonidin (aglycone): Exhibits lower pH stability.
Quantified DifferenceQualitatively described as 'exceeded' stability in a direct comparison [<a href="https://doi.org/10.1016/j.lwt.2021.111581" target="_blank">1</a>]. The aglycone is known to be highly unstable in aqueous solutions.
ConditionsAqueous solution across various pH values [<a href="https://doi.org/10.1016/j.lwt.2021.111581" target="_blank">1</a>].

This evidence confirms that for any application in an aqueous environment, the glycosylated form is the only viable procurement option for maintaining color and integrity.

Human PK Baseline
Reported
Cmax: 274 ± 24 nmol/L (pelargonidin-O-glucuronide); tmax: 1.1 ± 0.4 h
Supports systemic exposure research context for pelargonidin-based anthocyanins.
Human research matrix (plasma), n=8, after 200g strawberry ingestion.

Aqueous Solubility via Glycosylation

A key procurement-relevant differentiator between Callistephin chloride and its aglycone, pelargonidin, is its process-friendly solubility. The presence of the hydrophilic glucose moiety renders Callistephin highly water-soluble , with a calculated solubility of 0.46 g/L [1]. In contrast, the pelargonidin aglycone is significantly more hydrophobic and exhibits poor solubility in aqueous media, complicating its handling and incorporation into water-based formulations without the use of co-solvents. This makes Callistephin chloride the more practical and efficient choice for direct use in aqueous systems.

Evidence DimensionWater Solubility
Target Compound Data0.46 g/L (calculated) [<a href="https://foodb.ca/compounds/FDB002748" target="_blank">1</a>]; described as 'highly water-soluble' .
Comparator Or BaselinePelargonidin (aglycone): Significantly lower aqueous solubility due to the absence of the hydrophilic glucose group.
Quantified DifferenceThe glycoside form is orders of magnitude more suitable for aqueous processing than the aglycone.
ConditionsAqueous solution.

For any process requiring an aqueous stock solution or formulation, Callistephin chloride avoids the handling, cost, and formulation challenges associated with dissolving the poorly soluble aglycone.

Caco-2 Uptake
Head-to-head
Callistephin: Lower cellular uptake. Cyanidin-3-glucoside: Higher uptake in Caco-2 monolayers.
Supports intestinal absorption model review; structural B-ring effects on transport.
Caco-2 cells, 10-20 µM, pH 6.5-7.
Analytical Standard Spec
Data to verify
Purity ≥95% (HPLC) or ≥98%; available with w/w absolute assay for quantitative titration.
Certified reference grade supports accurate HPLC quantification method development.
Supplier specifications; verify lot-specific COA.

Orange-Red pH-Sensitive Colorants

For developing foods, beverages, or cosmetic products that require a specific, vibrant orange-red color, especially in acidic matrices. The evidence shows Callistephin chloride provides a distinct hue not achievable with the more stable but magenta-toned cyanidin-3-glucoside, making it the superior choice when color identity is the primary specification [1].

Analytical Standards for Food & Nutraceutical QC

As a certified reference material for the quantification of pelargonidin glycosides in strawberries, raspberries, and other botanical products. The use of a pure standard is non-negotiable for reproducible analytical results, as co-occurring flavanols in crude extracts are known to interfere and degrade the target analyte, leading to inaccurate quantification [2].

Natural Dye-Sensitized Solar Cells (DSSCs)

In materials science research for fabricating DSSCs where a specific spectral absorption (~500-520 nm) is desired. The use of the pure, highly water-soluble compound ensures consistent dye loading and cell performance, avoiding the unpredictable effects of impurities from crude extracts that can quench excited states or hinder electron injection [3].

Application Fit

Application
Selection Property
Validation Focus
Neuroprotection comparator studies
Neuroprotection assay comparator fit
Nitrosative stress model endpoint context
Quantitative anthocyanin analysis
Certified absolute assay grade
HPLC method accuracy and traceability
Intestinal absorption research
Caco-2 uptake model comparison
Structural B-ring effects on transport
Pelargonidin PK studies
Human PK metabolite profiling context
Systemic exposure research context

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

468.0823246 Da

Monoisotopic Mass

468.0823246 Da

Heavy Atom Count

32

UNII

8H1WZY9R6P

Wikipedia

Callistephin

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